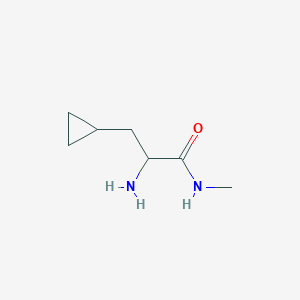![molecular formula C11H12N2O2 B2676787 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol CAS No. 68857-67-0](/img/structure/B2676787.png)
4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol is an organic compound with the molecular formula C11H12N2O2. It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure.
Preparation Methods
The synthesis of 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol typically involves multiple steps starting from aniline. One common method includes the formation of an intermediate through a series of reactions, followed by an oxazepine ring closure to yield the target compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol can be compared with other similar compounds such as:
1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol: This compound has a similar ring structure but differs in the position and type of functional groups.
4,5-Dihydro-1-phenyl-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol:
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGEEYBQKPKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC2=NC3=CC=CC=C3N21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2676714.png)

![3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2676719.png)


![1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one](/img/structure/B2676722.png)

![N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2676725.png)

